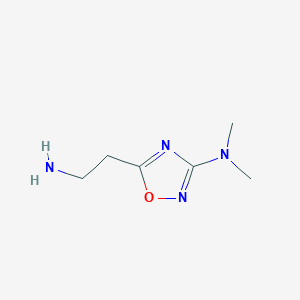

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines involves various methods, including the alkylation of ammonia, reduction of nitriles, reduction of amides, reduction of nitro compounds, and the Gabriel Synthesis .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in the Mannich reaction, which is a three-component condensation reaction .Physical And Chemical Properties Analysis

Amines have a trigonal pyramidal shape and are often characterized by their unpleasant, fishy odor. They can form hydrogen bonds, which gives them higher boiling points than hydrocarbons of similar molecular weight .Wissenschaftliche Forschungsanwendungen

Biological Activities of Oxadiazole Derivatives

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is a compound that belongs to the oxadiazole class. Oxadiazoles, including the 1,2,4-oxadiazole derivatives, are notable for their wide range of biological activities. These activities stem from the oxadiazole moiety's ability to interact with various enzymes and receptors through hydrogen bond interactions and other weak forces, thereby eliciting diverse bioactivities.

Pharmacological Activities

Oxadiazole derivatives are renowned for exhibiting a broad spectrum of pharmacological activities. This includes antimicrobial, anticancer, and anti-inflammatory effects among others. The varied therapeutic potentials make oxadiazoles a focal point in medicinal chemistry for the synthesis of more effective and potent drugs. Research has shown that suitably substituted 1,3,4-oxadiazole derivatives possess significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are crucial for the development of new medicinal agents (Jalhan et al., 2017; Verma et al., 2019).

Synthesis and Pharmacology

Recent advancements in the synthesis and pharmacological study of oxadiazole derivatives, including both 1,3,4-oxadiazole and 1,2,4-oxadiazole, have highlighted their significant pharmacokinetic properties. These derivatives exhibit a wide range of activities, such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This comprehensive scope of action is attributed to the oxadiazole ring's favorable interactions with biomacromolecules (Wang et al., 2022).

Biologically Oriented Synthesis

The synthesis of biologically active compounds containing the oxadiazole ring is of great interest. Particularly, hetero derivatives of 1,3,4-oxadiazoles have been synthesized and found to possess pronounced antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. These findings underscore the oxadiazole core's significance in the synthesis of new drugs with potential therapeutic applications (Karpenko et al., 2020).

Metal-Ion Sensing Applications

Besides pharmacological applications, oxadiazole derivatives have also been explored for their potential in metal-ion sensing. The structural features of oxadiazoles, particularly the presence of nitrogen and oxygen atoms, make them suitable for developing chemosensors. These applications benefit from the oxadiazoles' photoluminescent properties, thermal and chemical stability, and the ability to form complexes with metal ions, highlighting the versatility of the oxadiazole scaffold in scientific research beyond traditional medicinal chemistry (Sharma et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-10(2)6-8-5(3-4-7)11-9-6/h3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBDWBZVAVSHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)

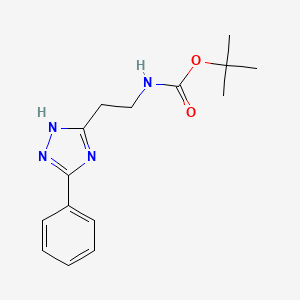

![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)

![ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1379178.png)

![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)